Methysergide was first synthesized in the mid-20th century and has been utilized in clinical settings for managing headaches. Its development was part of a broader exploration of ergoline derivatives, which are known for their diverse pharmacological properties.
The synthesis of methysergide involves complex multi-step processes typically starting from simpler ergoline derivatives. One common method includes the reaction of lysergic acid with appropriate amines to form various intermediates before arriving at the final product.
Methysergide has a complex molecular structure characterized by:
The compound features multiple functional groups including hydroxyl, amine, and carboxamide groups, contributing to its pharmacological activity. The stereochemistry is also significant, with specific configurations impacting its receptor interactions.
Methysergide undergoes various chemical reactions that can influence its efficacy and metabolism:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.
Methysergide functions primarily as a mixed agonist at serotonin receptors:
The pharmacodynamics involve complex interactions where methysergide can either activate or inhibit receptor activity depending on receptor subtype and concentration levels.
Relevant data indicate that methysergide's bioavailability is approximately 13%, largely due to first-pass metabolism into methylergonovine .
Methysergide has been used extensively in clinical research related to migraine treatment:
Despite its withdrawal from some markets, ongoing research may explore alternative applications or derivatives that retain therapeutic benefits while minimizing risks associated with long-term use.
Deseril (methysergide) is a synthetic ergoline alkaloid derivative with the chemical name N-[(2S)-1-Hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8α-carboxamide and molecular formula C₂₁H₂₇N₃O₂. Its maleate salt form (C₂₅H₃₁N₃O₆, MW 469.5 g/mol) enhances stability for pharmaceutical use [2]. Structurally, it features:
As a serotonergic modulator, Deseril interacts primarily with 5-HT (serotonin) receptor subtypes, functioning as:
Its primary research significance lies in:
Table 1: Fundamental Chemical Characteristics of Deseril
Property | Value |
---|---|
IUPAC Name | (6aR,9R)-N-[(2S)-1-Hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
Molecular Formula (Base) | C₂₁H₂₇N₃O₂ |
Molecular Weight | 353.466 g/mol |
CAS Registry Number | 129-49-7 (maleate salt) |
Stereochemical Configuration | (6aR,9R) with S-configuration at butanolamide chain |
Primary Pharmacological Class | Serotonin receptor modulator |
Deseril's development reflects three distinct eras in pharmacology:
1950s-1960s: Discovery and Clinical Introduction
1980s-1990s: Mechanistic Reevaluation
2000s-Present: Targeted Reappraisal
Table 2: Key Historical Milestones in Deseril Research
Year | Milestone | Research Impact |
---|---|---|
1958 | First synthesis and characterization | Established chemical foundation |
1960 | Initial FDA approval (Sansert®) | Validated clinical efficacy in migraine |
1989 | Prodrug mechanism discovery | Redefined metabolic activation pathway |
1990 | Withdrawal from US/Canadian markets | Heightened safety scrutiny for ergot alkaloids |
2016 | EMA/IHS position paper on therapeutic necessity | Secured niche status for refractory headaches |
Deseril's pharmacology is interpreted through three complementary theoretical lenses:
Receptor Selectivity FrameworkDeseril exhibits complex polypharmacology validated through radioligand binding studies:
Agonist Actions: - 5-HT₁B (Ki = 2.5-162 nM, full agonist) - 5-HT₁F (Ki = 34 nM, full agonist) - 5-HT₁A (Ki = 14-25 nM, 89% efficacy → partial agonist) Antagonist Actions: - 5-HT₂A (Ki = 1.6-104 nM, silent antagonist) - 5-HT₂B (Ki = 0.1-150 nM, silent antagonist) - 5-HT₂C (Ki = 0.95-4.5 nM, silent antagonist)
This bifunctional activity profile enables simultaneous blockade of vasodilatory 5-HT₂ receptors while activating vasoconstrictive 5-HT₁ receptors, reconciling its migraine efficacy [1].
Metabolic Activation FrameworkDeseril functions as a precursor molecule undergoing hepatic N-demethylation to methylergometrine, which exhibits:
Evolutionary Pharmacology PerspectiveAs an ergot alkaloid derivative, Deseril exemplifies biologically pre-validated scaffolds:
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7